molecular formula C27H18O B14180722 [3-(Naphthalen-2-yl)azulen-1-yl](phenyl)methanone CAS No. 916584-45-7

[3-(Naphthalen-2-yl)azulen-1-yl](phenyl)methanone

Cat. No.: B14180722
CAS No.: 916584-45-7
M. Wt: 358.4 g/mol
InChI Key: SVJSNVJKCHACMM-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)azulen-1-ylmethanone: is a complex organic compound characterized by the presence of naphthalene, azulene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)azulen-1-ylmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of azulene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The resulting intermediate is then subjected to further reactions to introduce the phenyl group, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of 3-(Naphthalen-2-yl)azulen-1-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(Naphthalen-2-yl)azulen-1-ylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives with altered electronic properties.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the compound. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, nitric acid

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives with altered electronic properties

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: 3-(Naphthalen-2-yl)azulen-1-ylmethanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of aromatic hydrocarbons and their interactions with biological systems. It can be used as a probe to investigate the binding sites of enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of 3-(Naphthalen-2-yl)azulen-1-ylmethanone. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)azulen-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but lacking the azulene and phenyl groups.

    Azulene derivatives: Compounds with azulene structures but lacking the naphthalene and phenyl groups.

    Phenylmethanone derivatives: Compounds with phenylmethanone structures but lacking the naphthalene and azulene groups.

Uniqueness: 3-(Naphthalen-2-yl)azulen-1-ylmethanone is unique due to the combination of naphthalene, azulene, and phenyl groups in a single molecule. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

916584-45-7

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

(3-naphthalen-2-ylazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C27H18O/c28-27(20-10-3-1-4-11-20)26-18-25(23-13-5-2-6-14-24(23)26)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H

InChI Key

SVJSNVJKCHACMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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